![molecular formula C7H9ClN2 B1469571 3-(chloromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole CAS No. 1363367-70-7](/img/structure/B1469571.png)
3-(chloromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole
Vue d'ensemble
Description
Pyrazoles are a class of organic compounds characterized by a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2, and three carbon atoms . They are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Synthesis Analysis
Pyrazole nucleus can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles .Molecular Structure Analysis
The molecular structure of pyrazoles involves a five-membered ring with two adjacent nitrogen atoms and three carbon atoms . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are involved in various chemical reactions, including condensations with ketones and aldehydes, dehydrogenative coupling reactions with diols, and oxidative cyclization of β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific pyrazole derivative would depend on its exact structure and substituents. For example, the molecular weight of 3-(Chloromethyl)pyrazole Hydrochloride is 153.01 .Applications De Recherche Scientifique
Synthesis Techniques and Derivatives
The compound 3-(chloromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole is synthesized through a flexible process that involves the coupling of protected alkynols with acid chlorides, forming alkynyl ketones, which are then reacted with hydrazine to form the pyrazole nucleus. Further functionalization is possible by converting alcohol-protected groups to chlorides, allowing for subsequent nucleophilic substitution reactions. This synthesis approach paves the way for the creation of polyfunctional pyrazoles with diverse side chains, enhancing their utility in various scientific applications (Grotjahn et al., 2002).
Ligand Potential and Hydrogen Bonding
The unique structural positioning of a ligating side chain on a ring carbon (C3) rather than on a ring nitrogen allows the unbound ring nitrogen and its attached proton to engage in hydrogen bonding. This property is especially relevant in the context of the steric environment created by substituents at C5, hinting at the compound's potential in forming intricate molecular assemblies or engaging in selective interactions in chemical and biological systems (Grotjahn et al., 2002).
Structural and Electronic Characterization
Molecular and Crystal Structure
3-(chloromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole derivatives have been structurally characterized through techniques such as X-ray diffraction, NMR, and IR spectroscopy. These studies reveal intricate details about their molecular geometry, bonding interactions, and electronic structure, contributing to a deeper understanding of their chemical behavior and potential applications in material science and pharmaceuticals (Channar et al., 2019).
Applications in Material Science
Corrosion Inhibition
Pyrazole derivatives, including those similar in structure to 3-(chloromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole, have shown promising results as corrosion inhibitors for metals like C38 steel in hydrochloric acid solutions. Their high inhibition efficiencies, which often exceed 90%, along with their temperature stability and specific adsorption characteristics, highlight their potential in industrial applications to protect metals against corrosive environments (Ouali et al., 2013).
Safety And Hazards
Orientations Futures
The future directions in the field of pyrazole research involve the synthesis of structurally diverse pyrazole derivatives and finding new and improved applications. This includes their use as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
Propriétés
IUPAC Name |
3-(chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c8-4-7-5-2-1-3-6(5)9-10-7/h1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYMQHICXKOEFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(chloromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-methylphenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1469488.png)
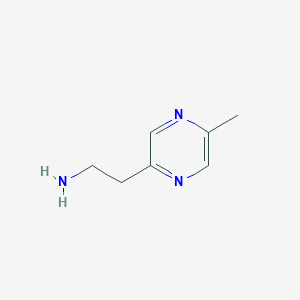
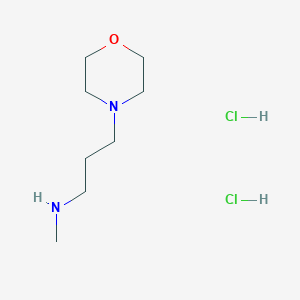
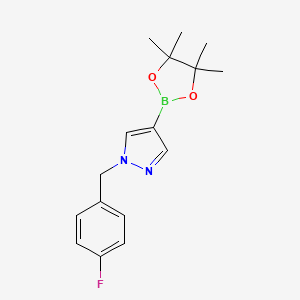
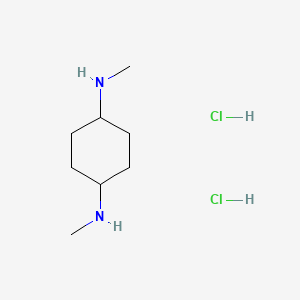
![Methyl 2-oxo-1,2,5,6,7,8,9,10-octahydro-cycloocta[b]pyridine-3-carboxylate](/img/structure/B1469495.png)
![1-[4-(4-Chloro-3-trifluoromethylphenoxy)-phenyl]-ethanone](/img/structure/B1469496.png)
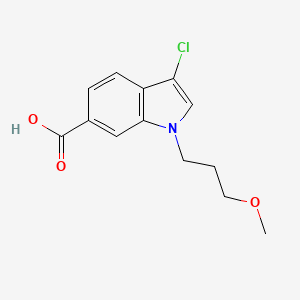
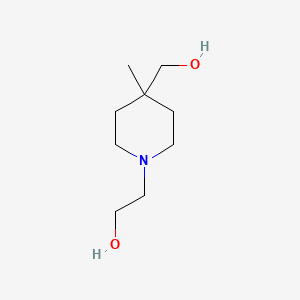
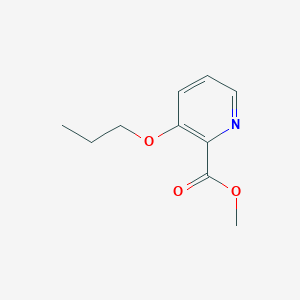
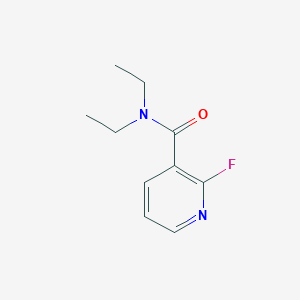
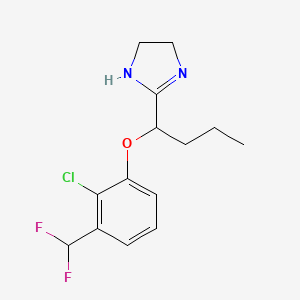
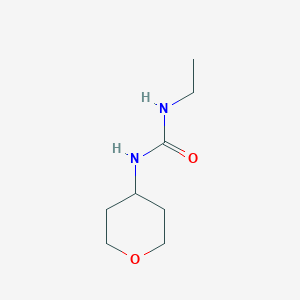
![3-Chloro-4-[3-(cyclopropylmethoxy)phenoxy]aniline](/img/structure/B1469511.png)